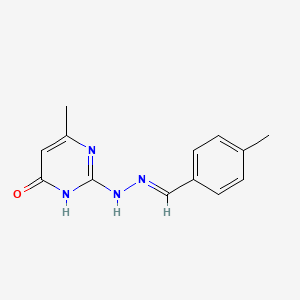![molecular formula C24H21N3O6S B11986721 ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986721.png)
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring beinhaltet, der mit einem Pyrimidinring verschmolzen ist, sowie verschiedene funktionelle Gruppen wie Methoxy, Nitro und Carboxylat.
Vorbereitungsmethoden
Die Synthese von Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die Kondensation von 4-Methoxybenzaldehyd mit 2-Amino-4-methylthiazol, um ein intermediäres Schiff-Base zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Ethylacetoacetat cyclisiert, um die gewünschte Thiazolopyrimidinverbindung zu ergeben. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Cyclisierung: Die Verbindung kann eine intramolekulare Cyclisierung eingehen, um komplexere Ringstrukturen zu bilden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Metallkatalysatoren und spezifische Lösungsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie zu einem potenziellen Kandidaten für die Entdeckung und Entwicklung von Arzneimitteln macht.
Medizin: In Vorstudien hat es sich als potenzielles antimikrobielles und anticancerogenes Mittel erwiesen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Farbstoffen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren können und zu zytotoxischen Wirkungen führen. Die Verbindung kann auch bestimmte Enzyme oder Signalwege hemmen, was zu ihrer biologischen Aktivität beiträgt.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat kann mit anderen Thiazolopyrimidinderivaten verglichen werden, wie zum Beispiel:
- 6-ME-2-(2-Nitrobenzyliden)-7H-(1,3)thiazolo(3,2-b)(1,2,4)triazin-3,7(2H)-dion
- 6,7-Dimethyl-2-(2-nitrobenzyliden)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-on Diese Verbindungen teilen ähnliche Kernstrukturen, unterscheiden sich aber in ihren funktionellen Gruppen und Substitutionsstilen, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Die einzigartige Kombination von funktionellen Gruppen in Ethyl-(2E)-5-(4-Methoxyphenyl)-7-methyl-2-(2-nitrobenzyliden)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat trägt zu seinen besonderen Eigenschaften und potenziellen Anwendungen bei.
Eigenschaften
Molekularformel |
C24H21N3O6S |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O6S/c1-4-33-23(29)20-14(2)25-24-26(21(20)15-9-11-17(32-3)12-10-15)22(28)19(34-24)13-16-7-5-6-8-18(16)27(30)31/h5-13,21H,4H2,1-3H3/b19-13+ |
InChI-Schlüssel |
PGSKHFLSKYQOLM-CPNJWEJPSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B11986638.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)


![5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11986679.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11986685.png)

![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)

![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
